Cas no 22531-51-7 (Ethyl 2-methoxy-1-naphthoylformate)
Ethyl 2-methoxy-1-naphthoylformate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-methoxy-1-naphthoylformate
- (2-methoxy-[1]naphthyl)-glyoxylic acid ethyl ester
- (2-Methoxy-[1]naphthyl)-glyoxylsaeure-aethylester
- 2-Methoxy-1-naphthyl-glyoxalsaeureethylester
- 2-Methoxy-1-naphthyl-glyoxylsaeure-aethylester
- AG-E-64322
- CTK4E9658
- ethyl (2-methoxy-1-naphthyl)glyoxylate
- ethyl 2-(2-methoxy-1-naphthyl)-2-oxoacetate
- AKOS016017008
- DB-208900
- 22531-51-7
- Ethyl (2-methoxynaphthalen-1-yl)(oxo)acetate
- DTXSID60641296
- ethyl 2-methoxy-1-naphthoylformate, AldrichCPR
- ethyl 2-(2-methoxynaphthalen-1-yl)-2-oxoacetate
- MFCD09801432
- ETHYL2-METHOXY-1-NAPHTHOYLFORMATE
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- MDL: MFCD09801432
- Inchi: 1S/C15H14O4/c1-3-19-15(17)14(16)13-11-7-5-4-6-10(11)8-9-12(13)18-2/h4-9H,3H2,1-2H3
- InChI Key: OXRCZTZTSFVFEE-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C2C=CC=CC2=C1C(C(=O)OCC)=O
Computed Properties
- Exact Mass: 258.08922
- Monoisotopic Mass: 258.08920892g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 52.6Ų
Experimental Properties
- PSA: 52.6
Ethyl 2-methoxy-1-naphthoylformate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 201020-2g |
Ethyl 2-methoxy-1-naphthoylformate |
22531-51-7 | 97% | 2g |
£490.00 | 2022-03-01 | |
| Fluorochem | 201020-5g |
Ethyl 2-methoxy-1-naphthoylformate |
22531-51-7 | 97% | 5g |
£994.00 | 2022-03-01 | |
| Fluorochem | 201020-1g |
Ethyl 2-methoxy-1-naphthoylformate |
22531-51-7 | 97% | 1g |
£290.00 | 2022-03-01 | |
| Chemenu | CM258613-5g |
Ethyl 2-methoxy-1-naphthoylformate |
22531-51-7 | 95% | 5g |
$715 | 2021-08-18 | |
| TRC | E066155-250mg |
Ethyl 2-methoxy-1-naphthoylformate |
22531-51-7 | 250mg |
$ 425.00 | 2022-06-05 | ||
| TRC | E066155-500mg |
Ethyl 2-methoxy-1-naphthoylformate |
22531-51-7 | 500mg |
$ 705.00 | 2022-06-05 | ||
| Ambeed | A633265-1g |
Ethyl 2-methoxy-1-naphthoylformate |
22531-51-7 | 95+% | 1g |
$255.0 | 2024-04-21 | |
| Ambeed | A633265-5g |
Ethyl 2-methoxy-1-naphthoylformate |
22531-51-7 | 95+% | 5g |
$765.0 | 2024-04-21 | |
| abcr | AB360941-1 g |
Ethyl 2-methoxy-1-naphthoylformate, 97%; . |
22531-51-7 | 97% | 1g |
€535.70 | 2023-04-26 | |
| abcr | AB360941-2 g |
Ethyl 2-methoxy-1-naphthoylformate, 97%; . |
22531-51-7 | 97% | 2g |
€853.70 | 2023-04-26 |
Ethyl 2-methoxy-1-naphthoylformate Suppliers
Ethyl 2-methoxy-1-naphthoylformate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on Ethyl 2-methoxy-1-naphthoylformate
Ethyl 2-Methoxy-1-Naphthoylformate: A Comprehensive Overview
Ethyl 2-Methoxy-1-Naphthoylformate, identified by the CAS Registry Number 22531-51-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, which belongs to the class of naphthoyl esters, has garnered attention due to its unique structural properties and potential applications in drug design and development. The naphthoyl moiety in its structure contributes to its aromaticity and stability, while the methoxy group introduces additional functional diversity.
Recent studies have highlighted the importance of naphthoyl esters in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. Ethyl 2-Methoxy-1-Naphthoylformate has been explored for its potential as a precursor in the synthesis of more complex molecules with therapeutic applications. Its structure allows for various modes of functionalization, making it a versatile building block in organic synthesis.
The synthesis of Ethyl 2-Methoxy-1-Naphthoylformate involves a multi-step process that typically begins with the preparation of the naphthoic acid derivative. This is followed by esterification using ethanol or other appropriate reagents to form the ethyl ester. The presence of the methoxy group at the 2-position of the naphthalene ring is crucial for modulating the compound's physicochemical properties, such as solubility and lipophilicity, which are critical factors in drug design.
One of the most promising applications of Ethyl 2-Methoxy-1-Naphthoylformate lies in its potential as a lead compound for developing novel pharmaceutical agents. Recent research has focused on its ability to act as a template for designing inhibitors of various enzymes and receptors. For instance, studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against kinases, which are key targets in cancer therapy.
In addition to its role in drug discovery, Ethyl 2-Methoxy-1-Naphthoylformate has also been investigated for its photophysical properties. The naphthalene core contributes to strong fluorescence emission, making this compound a candidate for applications in sensors and imaging agents. Researchers have explored its use as a fluorescent probe for detecting specific analytes in complex biological systems.
The stability and reactivity of Ethyl 2-Methoxy-1-Naphthoylformate under various conditions have been extensively studied. These studies have provided insights into its behavior during chemical transformations, such as nucleophilic substitutions and additions. Understanding these properties is essential for optimizing synthetic routes and ensuring the scalability of production processes.
From an environmental perspective, the biodegradation and toxicity profiles of Ethyl 2-Methoxy-1-Naphthoylformate are areas of active research. As concerns about chemical safety grow, there is increasing emphasis on evaluating the environmental impact of compounds like this one. Preliminary data suggest that it exhibits moderate biodegradability under aerobic conditions, though further studies are needed to confirm these findings.
In conclusion, Ethyl 2-Methoxy-1-Naphthoylformate (CAS No. 22531-51-7) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure, coupled with recent advances in synthetic methodologies and biological evaluations, positions it as a key player in future research and development efforts. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the fields of chemistry and pharmacology.
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